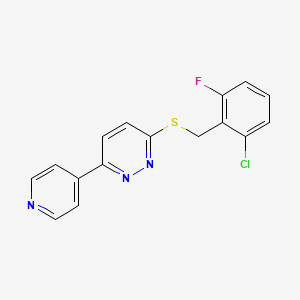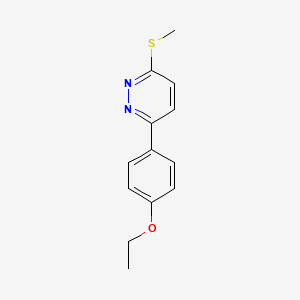
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide, also known as MTEI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTEI is a member of the isoxazole family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves the inhibition of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and other tissues, leading to a variety of physiological effects. By inhibiting MAGL, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide increases the levels of 2-AG, which can lead to increased activation of cannabinoid receptors and the associated physiological effects.
Biochemical and Physiological Effects:
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, primarily through its inhibition of MAGL and subsequent increase in 2-AG levels. These effects include analgesia, appetite regulation, and anxiety reduction. Additionally, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to have anti-cancer properties, although the exact mechanism of action in this context is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it has been extensively studied for its potential applications in a variety of scientific research areas. However, one limitation of using 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide is that it is a relatively complex compound to synthesize, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research involving 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of MAGL, which could have potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide in the context of cancer research, and to explore its potential as a tool compound in drug discovery. Finally, given the diverse range of biological activities associated with the isoxazole family of compounds, further studies are needed to explore the potential of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide and related compounds in a variety of scientific research areas.
Métodos De Síntesis
The synthesis of 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2H-pyran-4-thiol in the presence of a base to form the corresponding thioether. The final step involves the reaction of the thioether with an amine to form 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide. The overall synthesis method is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and anxiety. 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide has been used as a tool compound in drug discovery, as it can be used to screen for potential inhibitors of MAGL and other related enzymes.
Propiedades
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-8-11(14-17-9)12(15)13-4-7-18-10-2-5-16-6-3-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBBDWSRRFPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)
![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)
![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)
![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)

![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)

![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)
![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)

![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)
